molecular formula C7H10N4O3 B13761008 3-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]-5-methyl-1,2-oxazole-4-carboxylic acid CAS No. 219617-64-8

3-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]-5-methyl-1,2-oxazole-4-carboxylic acid

Cat. No.: B13761008
CAS No.: 219617-64-8
M. Wt: 198.18 g/mol
InChI Key: XOOXYWYHKWKSJI-UHFFFAOYSA-N
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Description

4-Isoxazolecarboxylicacid,3-(3,3-dimethyl-1-triazenyl)-5-methyl-(9CI) is a complex organic compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This specific compound is characterized by the presence of a carboxylic acid group, a triazenyl group, and a methyl group attached to the isoxazole ring. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of 4-Isoxazolecarboxylicacid,3-(3,3-dimethyl-1-triazenyl)-5-methyl-(9CI) typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a β-keto ester and hydroxylamine.

    Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced through oxidation reactions using reagents such as potassium permanganate or chromium trioxide.

    Attachment of the Triazenyl Group: The triazenyl group can be introduced through a diazotization reaction followed by coupling with a suitable amine.

    Methylation: The methyl group can be introduced through alkylation reactions using reagents such as methyl iodide.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs. Reaction conditions such as temperature, solvent, and reaction time are carefully controlled to achieve the desired product.

Chemical Reactions Analysis

4-Isoxazolecarboxylicacid,3-(3,3-dimethyl-1-triazenyl)-5-methyl-(9CI) undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding alcohols or ketones.

    Reduction: Reduction reactions can target the triazenyl group, converting it to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxylic acid group, to form esters or amides.

    Hydrolysis: The triazenyl group can be hydrolyzed under acidic or basic conditions to form corresponding amines and carboxylic acids.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alcohols and amines. Major products formed from these reactions include alcohols, ketones, amines, esters, and amides.

Scientific Research Applications

4-Isoxazolecarboxylicacid,3-(3,3-dimethyl-1-triazenyl)-5-methyl-(9CI) has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. It serves as a lead compound for the development of new drugs.

    Medicine: The compound is investigated for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development.

    Industry: The compound is used in the development of new materials, including polymers and coatings. Its unique properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 4-Isoxazolecarboxylicacid,3-(3,3-dimethyl-1-triazenyl)-5-methyl-(9CI) involves its interaction with specific molecular targets and pathways. The triazenyl group is known to undergo metabolic activation, leading to the formation of reactive intermediates that can interact with DNA and proteins. This interaction can result in the inhibition of key enzymes and signaling pathways, leading to the observed biological effects. The compound’s ability to form covalent bonds with biological targets is a key aspect of its mechanism of action.

Comparison with Similar Compounds

4-Isoxazolecarboxylicacid,3-(3,3-dimethyl-1-triazenyl)-5-methyl-(9CI) can be compared with other similar compounds, such as:

    4-Isoxazolecarboxylicacid,5-methyl: This compound lacks the triazenyl group, making it less reactive and less biologically active.

    3-(3,3-Dimethyl-1-triazenyl)-5-methylisoxazole: This compound lacks the carboxylic acid group, affecting its solubility and reactivity.

    4-Isoxazolecarboxylicacid,3-(1-triazenyl)-5-methyl: This compound has a different triazenyl group, leading to variations in its chemical and biological properties.

The uniqueness of 4-Isoxazolecarboxylicacid,3-(3,3-dimethyl-1-triazenyl)-5-methyl-(9CI) lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

CAS No.

219617-64-8

Molecular Formula

C7H10N4O3

Molecular Weight

198.18 g/mol

IUPAC Name

3-(dimethylaminodiazenyl)-5-methyl-1,2-oxazole-4-carboxylic acid

InChI

InChI=1S/C7H10N4O3/c1-4-5(7(12)13)6(9-14-4)8-10-11(2)3/h1-3H3,(H,12,13)

InChI Key

XOOXYWYHKWKSJI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)N=NN(C)C)C(=O)O

Origin of Product

United States

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